

2-(Trifluoromethoxy)ethanol: A Technical Guide to Chemical Reactivity and Hazards

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Compound of Interest

Compound Name: 2-(Trifluoromethoxy)ethanol

Cat. No.: B1369605

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and hazards associated with **2-(Trifluoromethoxy)ethanol** (CAS RN: 362631-84-3). Due to the limited availability of detailed experimental data for this specific compound, this document combines available information with data from structurally similar compounds, such as 2,2,2-trifluoroethanol and other fluorinated ethers, to provide a thorough assessment. This guide is intended for researchers, scientists, and professionals in drug development who may handle or consider this compound in their work. All quantitative data is summarized in structured tables, and where available, experimental protocols are detailed. Diagrams illustrating key concepts are provided in Graphviz DOT language.

Chemical and Physical Properties

2-(Trifluoromethoxy)ethanol is a colorless liquid.^[1] Its fundamental properties are summarized in the table below. The trifluoromethoxy group significantly influences the electronic properties of the molecule, enhancing its acidity compared to ethanol.

Property	Value	Reference(s)
CAS Number	362631-84-3	[2]
Molecular Formula	C ₃ H ₅ F ₃ O ₂	[2]
Molecular Weight	130.07 g/mol	[2]
Boiling Point	59 °C	[1]
Density	1.322 - 1.334 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.323	
Flash Point	32 °C	[1]
Storage Temperature	2-8°C	

Chemical Reactivity

Detailed experimental studies on the chemical reactivity of **2-(Trifluoromethoxy)ethanol** are not widely available in the public domain. However, its structure as a primary alcohol with an adjacent electron-withdrawing trifluoromethoxy group allows for predictions of its reactivity with various classes of reagents.

Reactions at the Hydroxyl Group

The primary alcohol functionality is the main site of reactivity.

- **Oxidation:** Similar to other primary alcohols, **2-(Trifluoromethoxy)ethanol** is expected to be oxidized to the corresponding aldehyde and carboxylic acid. For instance, the oxidation of the structurally similar 2,2,2-trifluoroethanol yields trifluoroacetic acid.[3] Strong oxidizing agents should be considered incompatible.
- **Esterification:** In the presence of an acid catalyst, it will likely react with carboxylic acids and their derivatives (e.g., acyl chlorides, anhydrides) to form esters.
- **Etherification:** Etherification is possible under appropriate conditions, for example, through Williamson ether synthesis where the alcohol is first deprotonated with a strong base to form

an alkoxide, which then reacts with an alkyl halide. The acidity of the hydroxyl proton is enhanced by the adjacent trifluoromethoxy group, facilitating alkoxide formation.

Reactivity of the Trifluoromethoxy Group

The trifluoromethoxy group is generally stable. However, under certain metabolic conditions, fluorinated ethers can undergo transformations that may lead to the release of toxic byproducts such as fluorophosgene.^{[4][5]}

Thermal Decomposition

Specific studies on the thermal decomposition of **2-(Trifluoromethoxy)ethanol** are not available. However, studies on perfluoroalkylethers suggest that their thermal stability can be influenced by the presence of impurities and the specific molecular structure.^[6] Hazardous decomposition products upon combustion include carbon oxides and hydrogen fluoride.

Known and Potential Hazards

The available Safety Data Sheets (SDS) indicate that **2-(Trifluoromethoxy)ethanol** is a flammable liquid and can cause skin, eye, and respiratory irritation.

Health Hazards

Hazard Class	GHS Classification
Flammable Liquids	Category 3
Skin Corrosion/Irritation	Category 2
Serious Eye Damage/Irritation	Category 2A
Specific Target Organ Toxicity (Single Exposure)	Category 3 (Respiratory system)

- Acute Toxicity: No quantitative data (e.g., LD50, LC50) for **2-(Trifluoromethoxy)ethanol** is currently available.
- Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available.

Fire and Explosion Hazards

The compound is a flammable liquid with a flash point of 32°C.[1] Vapors may form explosive mixtures with air.

Incompatible Materials

- Strong oxidizing agents

Experimental Protocols

Detailed experimental protocols involving **2-(Trifluoromethoxy)ethanol** are scarce in peer-reviewed literature. However, a general protocol for a reaction where this compound could be used as a starting material is provided below, based on its known application in the synthesis of substituted pyridones.[1]

General Protocol for the Synthesis of Substituted Pyridines

This protocol is a generalized procedure for the synthesis of multi-substituted pyridines and is not specific to **2-(Trifluoromethoxy)ethanol** but represents a potential application.

Materials:

- Enamine starting material (1 mmol)
- Primary amine (e.g., benzylamine or propylamine, 2 mL)
- Solvent for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

- Dissolve the enamine (1 mmol) in the primary amine (2 mL) at room temperature.
- Stir the reaction vigorously until the enamine is completely consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing for the appearance of a fluorescent spot under a 254 nm UV lamp.
- Once the reaction is complete, concentrate the mixture under vacuum to remove the excess amine.

- Purify the crude product by flash column chromatography using a suitable solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the desired substituted pyridine.[7]

Toxicology and Metabolism

There is no specific toxicological or metabolic data for **2-(Trifluoromethoxy)ethanol** in the available literature. However, insights can be drawn from studies on analogous fluorinated compounds.

Metabolism of Structurally Related Compounds

Fluorinated ethers can be metabolized by cytochrome P-450 enzymes.[8] The metabolism of some fluorinated compounds can lead to the formation of toxic metabolites, such as fluoroacetic acid, which can disrupt the Krebs cycle.[4] The metabolism of fluorinated ethers like 2,2,2-trifluoroethyl vinyl ether has been shown to yield 2,2,2-trifluoroethanol (TFE) and other products, with the toxicity primarily attributed to the formation of TFE.[8] It is plausible that **2-(Trifluoromethoxy)ethanol** could also be a substrate for metabolic enzymes, potentially leading to the formation of reactive intermediates. A 2015 study suggested that replacing a methoxy group with a trifluoromethoxy group does not necessarily increase metabolic stability and can, in some cases, lead to the formation of fluorophosgene upon metabolism.[4][5]

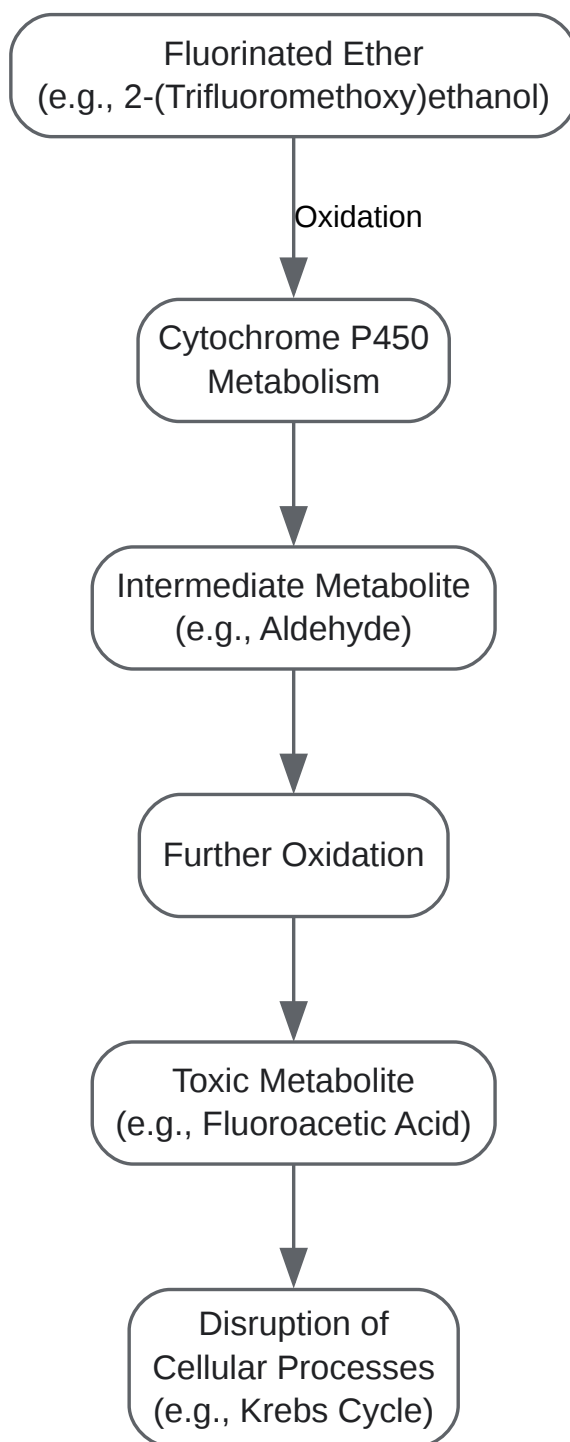
Potential Signaling Pathways and Cytotoxicity

No signaling pathways have been specifically identified for **2-(Trifluoromethoxy)ethanol**. Short-chain alcohols, in general, can induce cytotoxicity through various mechanisms, including disruption of phospholipid metabolism, changes in cellular redox state, and increased production of reactive oxygen species.[9] Fluorinated alcohols have been shown to perturb lipid bilayers and modulate the function of membrane proteins.[10]

Visualizations

Potential Metabolic Pathway of Fluorinated Ethers

The following diagram illustrates a generalized potential metabolic pathway for fluorinated ethers, leading to the formation of toxic metabolites. This is a conceptual representation based on the metabolism of similar compounds and not experimentally verified for **2-(Trifluoromethoxy)ethanol**.

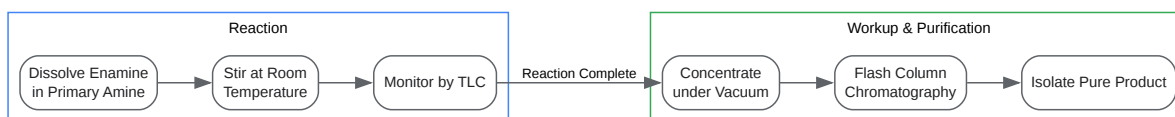


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Caption: Generalized metabolic pathway of fluorinated ethers.

Experimental Workflow for Synthesis of Substituted Pyridines

This diagram outlines the general experimental workflow for the synthesis of substituted pyridines, a potential application for **2-(Trifluoromethoxy)ethanol**.

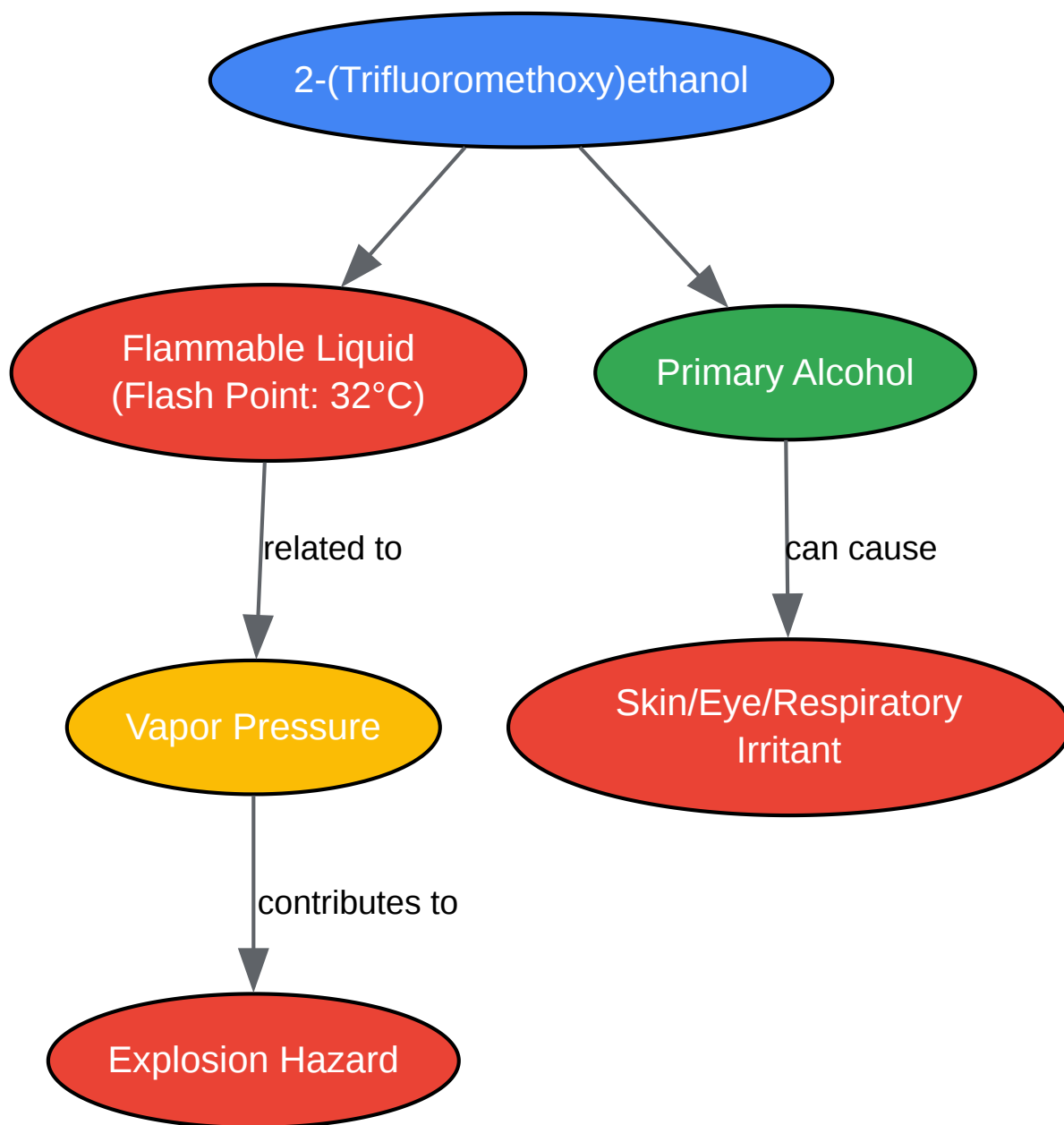


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Caption: Workflow for substituted pyridine synthesis.

Hazard Relationship Diagram

This diagram illustrates the relationships between the physical properties of **2-(Trifluoromethoxy)ethanol** and its associated hazards.



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Caption: Hazard relationships of **2-(Trifluoromethoxy)ethanol**.

Conclusion

2-(Trifluoromethoxy)ethanol is a fluorinated primary alcohol with potential applications in organic synthesis. While its physical properties are documented, there is a significant lack of comprehensive data regarding its chemical reactivity and toxicology. The available information suggests that it should be handled as a flammable liquid that is irritating to the skin, eyes, and respiratory system. In the absence of specific data, caution should be exercised, and it is prudent to infer potential hazards and reactivity from structurally related fluorinated compounds. Further research is warranted to fully characterize the chemical and toxicological profile of this compound to ensure its safe handling and to explore its full potential in scientific and industrial applications.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the most current Safety Data Sheet (SDS) from the supplier and follow all appropriate laboratory safety procedures when handling any chemical.

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